Acide 2-hydroxycinnamique

Vue d'ensemble

Description

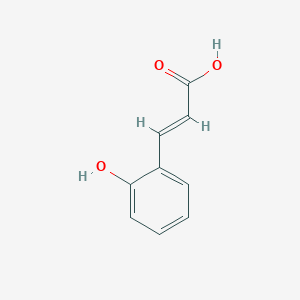

Acide trans-2-hydroxycinnamique : est un composé organique appartenant à la classe des acides hydroxycinnamiques. Ces composés sont caractérisés par une structure d'acide cinnamique où le noyau benzénique est hydroxyléIl est connu pour ses propriétés antioxydantes potentielles et est utilisé dans diverses applications de recherche scientifique .

Applications De Recherche Scientifique

trans-2-Hydroxycinnamic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the formulation of cosmetics and food additives due to its antioxidant properties

Mécanisme D'action

Target of Action

2-Hydroxycinnamic acid, also known as o-Coumaric acid, is a natural phenolic compound that has been found to interact with various targets. It is known to act as a potent antioxidant , and it has been shown to inhibit the growth of Mycobacterium tuberculosis . It also exhibits activity against HIV/SARS-CoV S pseudovirus .

Mode of Action

The mode of action of 2-Hydroxycinnamic acid is primarily through its antioxidant properties. It acts as a chain-breaking antioxidant, scavenging free radicals through its hydrogen or electron donating capacity . This ability to donate electrons and stabilize the resulting phenoxyl radical within its structure is key to its antioxidant activity .

Biochemical Pathways

2-Hydroxycinnamic acid is involved in several biochemical pathways. It is known to play a key role in the biosynthesis of more complex phenolic systems . It is also involved in the phenylpropanoids bioconversion pathways, which are important in the context of biorefineries . In prokaryotes, 2-Hydroxycinnamic acid catabolism occurs via four major pathways: side-chain reduction, non-oxidative decarboxylation, non-β-oxidation, and β-oxidation .

Pharmacokinetics

The pharmacokinetics of 2-Hydroxycinnamic acid involve its absorption, distribution, metabolism, and excretion (ADME) properties. The bioavailability of 2-hydroxycinnamic acid is considered low, which can impair its administration by the oral route . The apparent permeability coefficient (Papp) values suggest that 2-Hydroxycinnamic acid is moderately absorbed . Simulated proteolytic digestibility revealed a low release of 2-Hydroxycinnamic acid from proteins, which decreases the availability of its free forms for absorption .

Result of Action

The primary result of 2-Hydroxycinnamic acid’s action is the minimization of oxidative damage, which helps maintain cellular homeostasis and protect vital cellular components from harm . It has been suggested that 2-Hydroxycinnamic acid exhibits anti-cancer effects by inhibiting the growth of cancer cells and reducing oxidative stress . It also has antimicrobial and anti-diabetic effects .

Action Environment

The action of 2-Hydroxycinnamic acid can be influenced by environmental factors. For instance, under stressful conditions, the levels of 2-Hydroxycinnamic acid and its derivatives increase in plants to withstand environmental stresses . They regulate physiological processes by acting as signaling molecules that regulate gene expression and biochemical pathways . The mechanism of action used by 2-Hydroxycinnamic acid involves minimizing oxidative damage to maintain cellular homeostasis and protect vital cellular components from harm .

Analyse Biochimique

Biochemical Properties

2-Hydroxycinnamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the phenylalanine and tyrosine pathway, where Phenylalanine ammonia lyase (PAL) and 4-coumarate CoA ligase (4CL) are essential enzymes for its biosynthesis . It contributes to many developmental processes as well as plant responses against biotic and abiotic stress responses .

Cellular Effects

2-Hydroxycinnamic acid has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, in adipose tissues, 2-Hydroxycinnamic acid derivatives inhibit macrophage infiltration and nuclear factor κB (NF-κB) activation in obese animals .

Molecular Mechanism

The mechanism of action of 2-Hydroxycinnamic acid involves minimization of oxidative damage to maintain cellular homeostasis and protect vital cellular components from harm . It acts as a powerful antioxidant and thus protects against diseases associated with oxidative stress and genotoxicity, mainly by scavenging a variety of reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

The effects of 2-Hydroxycinnamic acid change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Hydroxycinnamic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Hydroxycinnamic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors in the phenylalanine and tyrosine pathway . It also affects metabolic flux or metabolite levels .

Transport and Distribution

2-Hydroxycinnamic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it affects its localization or accumulation .

Subcellular Localization

It is suggested that it is mostly located in the subcellular compartments such as vacuole, cell wall or within the cytosol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide trans-2-hydroxycinnamique peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de Perkin, où le benzaldéhyde réagit avec l'anhydride acétique en présence d'une base pour former l'acide cinnamique, qui est ensuite hydroxylé pour produire l'acide trans-2-hydroxycinnamique . Une autre méthode implique la condensation de Knoevenagel du salicylaldéhyde avec l'acide malonique, suivie d'une décarboxylation .

Méthodes de production industrielle : La production industrielle de l'acide trans-2-hydroxycinnamique implique généralement l'utilisation de voies de synthèse optimisées pour assurer un rendement élevé et une pureté élevée. Le procédé peut inclure l'utilisation de catalyseurs et de conditions de réaction contrôlées pour faciliter l'hydroxylation des dérivés de l'acide cinnamique .

Analyse Des Réactions Chimiques

Types de réactions : L'acide trans-2-hydroxycinnamique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones correspondantes.

Réduction : Il peut être réduit pour former des dérivés dihydro.

Substitution : Il peut subir des réactions de substitution électrophile sur le noyau benzénique.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique.

Principaux produits :

Oxydation : Formation de quinones.

Réduction : Formation de dérivés dihydro.

Substitution : Formation d'acides hydroxycinnamiques substitués.

Applications de recherche scientifique

L'acide trans-2-hydroxycinnamique a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Étudié pour ses propriétés antioxydantes et son rôle potentiel dans la protection des cellules contre le stress oxydatif.

Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans la formulation de cosmétiques et d'additifs alimentaires en raison de ses propriétés antioxydantes

Mécanisme d'action

Le mécanisme d'action de l'acide trans-2-hydroxycinnamique implique sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. Il interagit avec des cibles moléculaires telles que les espèces réactives de l'oxygène et les enzymes impliquées dans les voies oxydatives. Le groupe hydroxyle du composé joue un rôle crucial dans son activité antioxydante en donnant des atomes d'hydrogène pour neutraliser les radicaux libres .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide p-coumarique

- Acide caféique

- Acide férulique

- Acide sinapique

- Acide chlorogénique

- Acide rosmarinique

Comparaison : L'acide trans-2-hydroxycinnamique est unique en raison de son modèle d'hydroxylation spécifique sur le noyau benzénique, qui influence ses propriétés antioxydantes. Comparé à d'autres acides hydroxycinnamiques comme l'acide p-coumarique et l'acide caféique, l'acide trans-2-hydroxycinnamique présente une réactivité et une activité biologique distinctes. Par exemple, l'acide caféique possède deux groupes hydroxyle, ce qui peut améliorer sa capacité antioxydante par rapport à l'acide trans-2-hydroxycinnamique .

Propriétés

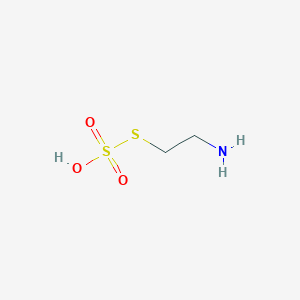

IUPAC Name |

(E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOWTIHVNWZYFI-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Record name | o-coumaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/O-coumaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883240 | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or beige powder; [Acros Organics MSDS], Solid | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

614-60-8 | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-hydroxycinnamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYCINNAMIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AU5FZB9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 2-hydroxycinnamic acid?

A1: Research suggests that 2-hydroxycinnamic acid exhibits various biological activities, including:

- Antioxidant Activity: It can scavenge free radicals, such as DPPH, ABTS, and superoxide radicals, protecting cells from oxidative damage. [, , , , ]

- Antimicrobial Activity: Studies show inhibitory effects against various bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. [, , , ]

- Antifungal Activity: It exhibits antifungal properties against certain fungi, such as Aspergillus flavus. []

- Anti-Inflammatory Activity: Research suggests potential anti-inflammatory effects, although the specific mechanisms require further investigation. [, ]

- Neuroprotective Effects: Some studies indicate potential neuroprotective properties, including inhibiting amyloid-β protein (Aβ) aggregation, a key factor in Alzheimer's disease. []

Q2: How does 2-hydroxycinnamic acid exert its antibacterial effects?

A2: While the exact mechanisms are still under investigation, in silico studies suggest that 2-hydroxycinnamic acid might interact with bacterial proteins involved in essential processes like protein synthesis. For instance, molecular docking studies indicate strong binding affinities to bacterial DNA gyrase, a key enzyme for DNA replication. []

Q3: Can bacteria develop resistance to 2-hydroxycinnamic acid?

A3: Interestingly, research suggests that antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), do not develop resistance to 2-hydroxycinnamic acid even after continuous exposure to subinhibitory concentrations in vitro. This finding highlights its potential as an alternative antimicrobial agent. []

Q4: Does 2-hydroxycinnamic acid affect cellular processes in bacteria?

A4: Yes, proteomic analyses of MRSA exposed to subinhibitory concentrations of 2-hydroxycinnamic acid reveal alterations in the expression of proteins involved in various cellular processes, including:

Q5: How is 2-hydroxycinnamic acid metabolized in the body?

A5: While detailed pharmacokinetic studies are limited, evidence suggests that 2-hydroxycinnamic acid undergoes various metabolic transformations. In rats, it has been identified as a metabolite after oral administration of Jiao-Tai-Wan, a traditional Chinese medicine. Metabolic processes involved include demethylation, hydroxylation, reduction, methylation, and conjugation with glucuronide or sulfate. []

Q6: What is the molecular formula and weight of 2-hydroxycinnamic acid?

A6: The molecular formula of 2-hydroxycinnamic acid is C9H8O3, and its molecular weight is 164.16 g/mol.

Q7: What spectroscopic data are available for 2-hydroxycinnamic acid?

A7: Spectroscopic techniques like HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) and GC-MS (Gas Chromatography-Mass Spectrometry) are commonly employed to identify and quantify 2-hydroxycinnamic acid in various matrices. These techniques provide information about its retention time, UV-Vis absorbance spectrum, and mass fragmentation pattern. [, , , ]

Q8: Does 2-hydroxycinnamic acid have any unique chemical reactivity?

A8: A notable chemical reaction involving 2-hydroxycinnamic acid is its ability to form a bicyclic acyloxyphosphorane when reacted with methyl diphenylphosphinite. [] This reaction highlights its potential as a building block for synthesizing more complex molecules.

Q9: What are the potential applications of 2-hydroxycinnamic acid?

A9: Due to its diverse biological activities, 2-hydroxycinnamic acid holds promise for various applications, including:

- Food Industry: It can be used as a natural preservative and antioxidant in food products. []

- Pharmaceuticals: Its antimicrobial, anti-inflammatory, and neuroprotective properties make it a potential candidate for developing new drugs. [, , ]

Q10: Are there any specific examples of 2-hydroxycinnamic acid being used in formulations?

A10: While direct applications are still under development, research suggests that 2-hydroxycinnamic acid is a constituent of various natural products with known medicinal properties. For example, it is found in:

- Honey: Stingless bee honey (Tetragonula travancorica), known for its anticancer properties, contains 2-hydroxycinnamic acid. []

- Propolis: This bee product, known for its antioxidant and antimicrobial properties, has been found to contain 2-hydroxycinnamic acid. []

- Traditional Medicines: Jiao-Tai-Wan, a traditional Chinese medicine used to treat type 2 diabetes, contains 2-hydroxycinnamic acid as a metabolite after oral administration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin](/img/structure/B145725.png)

![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)